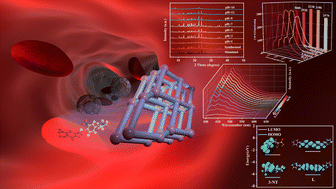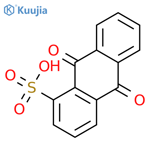A new three-dimensional zinc(ii) metal–organic framework as a fluorescence sensor for sensing the biomarker 3-nitrotyrosine†
Dalton Transactions Pub Date: 2022-07-12 DOI: 10.1039/D2DT01800D
Abstract
3-Nitrotyrosine (3-NT), an oxidative stress biomarker, is closely associated with various diseases. Thus, rapid and sensitive detection of 3-NT is of great significance for preventing and treating diseases. Herein, we reported a new 3D zinc-based metal–organic framework (Zn-MOF) [Zn(L)(HBTC)] (L = (E)-4,4′-(ethene-1,2-diyl)bis[(N-pyridin-3-yl)benzamide], H3BTC = 1,3,5-benzenetricarboxylic acid), which was structurally characterized by single crystal X-ray diffraction, IR, PXRD and TG. The Zn-MOF can be used as a highly efficient fluorescence sensing material to provide a direct and low-cost method for the rapid detection of 3-NT and shows high sensitivity with a KSV value of 6.596 × 104 M−1, a rapid luminescence response within 24 s, excellent selectivity, high anti-interference ability and good recyclability. It is the first example of a MOF being used to directly detect 3-NT as a luminescence sensor to our knowledge. The sensing mechanism of the Zn-MOF towards 3-NT is discussed in detail, which provides a basis for the rational design of MOF sensing materials and their application in biomarker detection.


Recommended Literature
- [1] Microparticle self-assembly induced by travelling surface acoustic waves†
- [2] Trimeric cyclamers: solution aggregation and high Z′ crystals based on guest structure and basicity†
- [3] Ultraviolet-enhanced electroluminescence from individual ZnO microwire/p-Si light-emitting diode by reverse tunneling effect
- [4] Successful implementation of the stepwise layer-by-layer growth of MOF thin films on confined surfaces: mesoporous silica foam as a first case study†‡
- [5] Polyurethane-based bulk nanocomposites from 1-thioglycerol-stabilized CdTe quantum dots with enhanced luminescence†
- [6] Multi-colored dyesensitization of polymer/fullerene bulk heterojunction solar cells
- [7] Ternary non-fullerene polymer solar cells with 13.51% efficiency and a record-high fill factor of 78.13%†
- [8] Robust superhydrophobic attapulgite coated polyurethane sponge for efficient immiscible oil/water mixture and emulsion separation†
- [9] Visualization of UV-induced damage on single DNA molecules†
- [10] Cytotoxicity of nanoscaled metal–organic frameworks†










